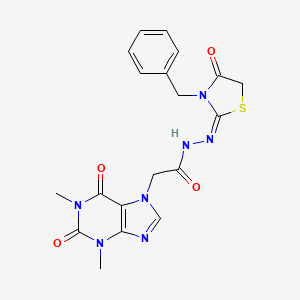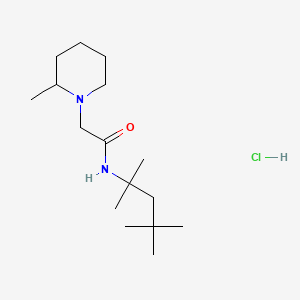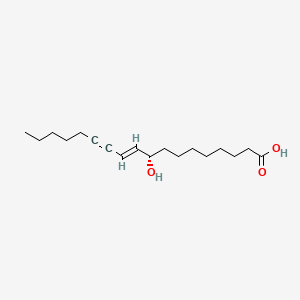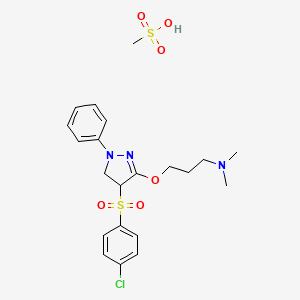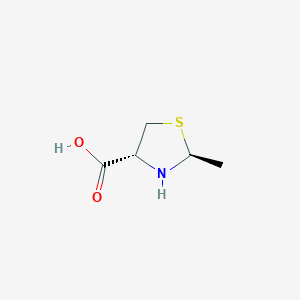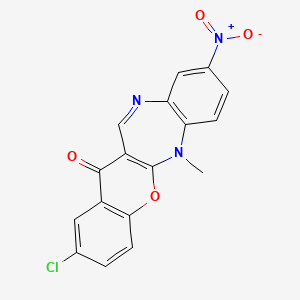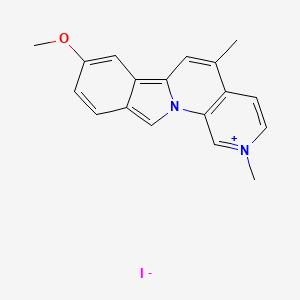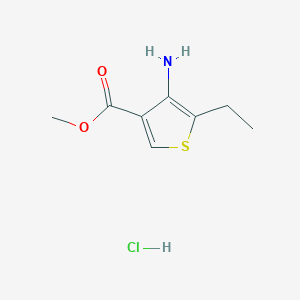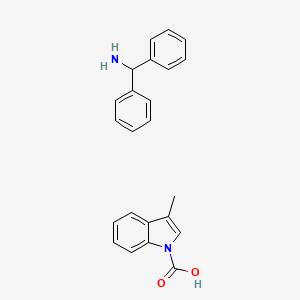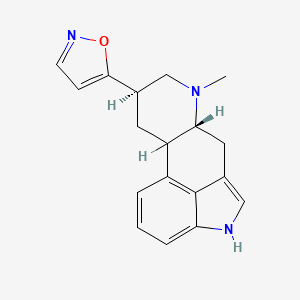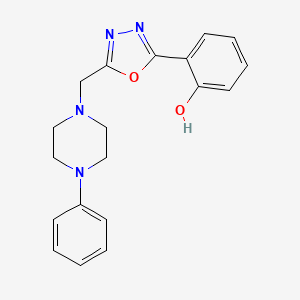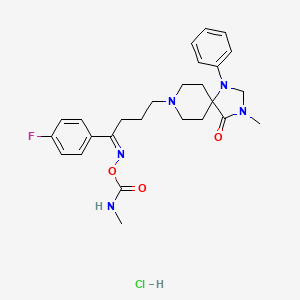
1,3,8-Triazaspiro(4,5)decan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-3-methyl-1-phenyl-, alpha'-O-(methylcarbamoyl)oxime, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,8-Triazaspiro(4,5)decan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-3-methyl-1-phenyl-, alpha’-O-(methylcarbamoyl)oxime, hydrochloride is a complex organic compound. It features a spirocyclic structure with multiple functional groups, including a fluorobenzoyl group, a methylcarbamoyl oxime, and a hydrochloride salt. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4,5)decan-4-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the spirocyclic core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorobenzoyl group: This step may involve Friedel-Crafts acylation using p-fluorobenzoyl chloride.
Formation of the oxime: This can be done by reacting the ketone intermediate with hydroxylamine.
Formation of the hydrochloride salt: This is typically achieved by treating the final product with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,8-Triazaspiro(4,5)decan-4-one derivatives can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as reducing the oxime to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the spirocyclic core.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential as therapeutic agents due to their unique structural features.
Industry: Used in the development of new materials and as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of 1,3,8-Triazaspiro(4,5)decan-4-one derivatives depends on their specific biological targets. These compounds may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro(4,5)decan-4-one derivatives: Other derivatives with different substituents may have similar structural features but different biological activities.
Spirocyclic compounds: Compounds with similar spirocyclic cores but different functional groups.
Fluorobenzoyl compounds: Compounds containing the fluorobenzoyl group but with different core structures.
Uniqueness
The uniqueness of 1,3,8-Triazaspiro(4,5)decan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-3-methyl-1-phenyl-, alpha’-O-(methylcarbamoyl)oxime, hydrochloride lies in its specific combination of functional groups and spirocyclic structure, which may confer unique biological and chemical properties.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
CAS No. |
102504-75-6 |
|---|---|
Molecular Formula |
C26H33ClFN5O3 |
Molecular Weight |
518.0 g/mol |
IUPAC Name |
[(Z)-[1-(4-fluorophenyl)-4-(3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)butylidene]amino] N-methylcarbamate;hydrochloride |
InChI |
InChI=1S/C26H32FN5O3.ClH/c1-28-25(34)35-29-23(20-10-12-21(27)13-11-20)9-6-16-31-17-14-26(15-18-31)24(33)30(2)19-32(26)22-7-4-3-5-8-22;/h3-5,7-8,10-13H,6,9,14-19H2,1-2H3,(H,28,34);1H/b29-23-; |
InChI Key |
MSWPBVDMUKHVHI-MBANDDHJSA-N |
Isomeric SMILES |
CNC(=O)O/N=C(/CCCN1CCC2(CC1)C(=O)N(CN2C3=CC=CC=C3)C)\C4=CC=C(C=C4)F.Cl |
Canonical SMILES |
CNC(=O)ON=C(CCCN1CCC2(CC1)C(=O)N(CN2C3=CC=CC=C3)C)C4=CC=C(C=C4)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


